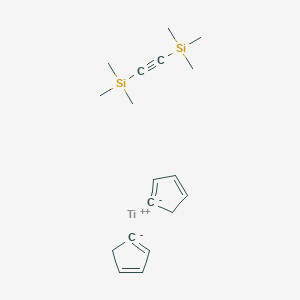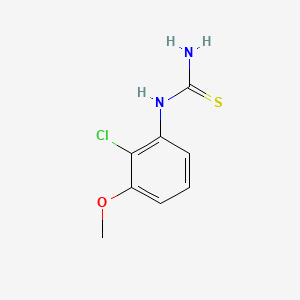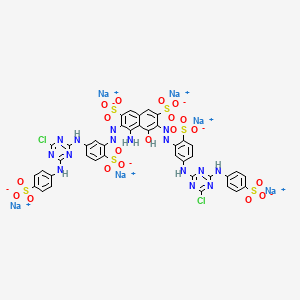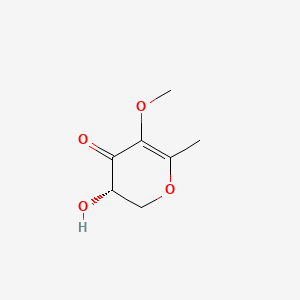
2,3-DIFLUORO-4-HEPTYL-4''-PENTYLTERPHENYL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-DIFLUORO-4-HEPTYL-4’'-PENTYLTERPHENYL: is a synthetic organic compound with the molecular formula C30H36F2 It is characterized by the presence of two fluorine atoms at the 2 and 3 positions, a heptyl group at the 4 position, and a pentyl group at the 4’’ position of the terphenyl core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-DIFLUORO-4-HEPTYL-4’'-PENTYLTERPHENYL typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps include:
Fluorination: Introduction of fluorine atoms at the 2 and 3 positions of the terphenyl core.
Alkylation: Attachment of heptyl and pentyl groups at the 4 and 4’’ positions, respectively.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The fluorine atoms and alkyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry: 2,3-DIFLUORO-4-HEPTYL-4’'-PENTYLTERPHENYL is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated organic molecules on biological systems
Industry: In the industrial sector, 2,3-DIFLUORO-4-HEPTYL-4’'-PENTYLTERPHENYL can be used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 2,3-DIFLUORO-4-HEPTYL-4’'-PENTYLTERPHENYL involves its interaction with molecular targets in biological systems. The fluorine atoms and alkyl groups can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The pathways involved may include modulation of enzyme activity, receptor binding, and signal transduction.
類似化合物との比較
- 2,3-DIFLUORO-4-HEPTYLTERPHENYL
- 2,3-DIFLUORO-4-PENTYLTERPHENYL
- 4-HEPTYL-4’'-PENTYLTERPHENYL
Uniqueness: 2,3-DIFLUORO-4-HEPTYL-4’'-PENTYLTERPHENYL is unique due to the specific combination of fluorine atoms and alkyl groups, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where these properties are desired, such as in the development of new materials and pharmaceuticals.
特性
CAS番号 |
121218-90-4 |
|---|---|
分子式 |
C30H38F2 |
分子量 |
436.6 g/mol |
IUPAC名 |
2-(1,2-difluoro-3-heptylcyclohexa-2,4-dien-1-yl)-4-pentyl-1-phenylbenzene |
InChI |
InChI=1S/C30H38F2/c1-3-5-7-8-11-18-26-19-14-22-30(32,29(26)31)28-23-24(15-10-6-4-2)20-21-27(28)25-16-12-9-13-17-25/h9,12-14,16-17,19-21,23H,3-8,10-11,15,18,22H2,1-2H3 |
InChIキー |
RZTSCMBXCPGSJP-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=C(C(CC=C1)(C2=C(C=CC(=C2)CCCCC)C3=CC=CC=C3)F)F |
正規SMILES |
CCCCCCCC1=C(C(CC=C1)(C2=C(C=CC(=C2)CCCCC)C3=CC=CC=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


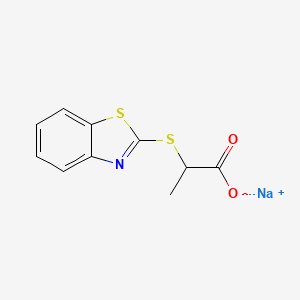
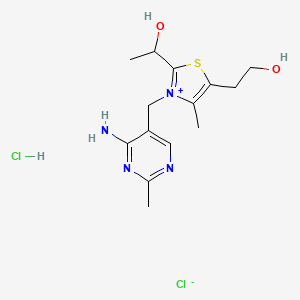
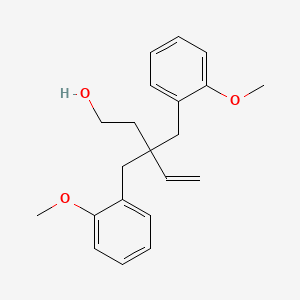
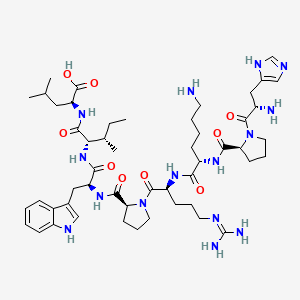
![6-Methyl-2-(1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B570125.png)
![2-[[4-[Ethyl-[2-[[4-fluoro-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]amino]phenyl]diazenyl]-5-phenyldiazenylthiophene-3-carbonitrile](/img/structure/B570127.png)
